molecular formula C143H186F3N35O42S2 B3029013 Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA CAS No. 478188-26-0

Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA

Cat. No.: B3029013
CAS No.: 478188-26-0
M. Wt: 3188.3 g/mol
InChI Key: OXNRLFLIPDHJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA, also known as this compound, is a useful research compound. Its molecular formula is C143H186F3N35O42S2 and its molecular weight is 3188.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 3187.2921668 g/mol and the complexity rating of the compound is 7360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Separation and Analysis

The scientific research applications of this compound involve its separation and analysis using chromatographic techniques. A study by Mohammad and Zehra (2008) detailed the separation of amino acids, including Tyr and Trp, which are present in the compound, using silver ion high-performance thin-layer chromatography (Mohammad & Zehra, 2008). Additionally, Perzborn, Syldatk, and Rudat (2013) developed methods for the detection and separation of dipeptides and related amino acids, including Tyr, from their linear counterparts using reversed-phase high-performance liquid chromatography (Perzborn et al., 2013).

Study of Peptide Conformations

The compound's amino acids, such as Ser, His, and Arg, have been studied for their role in peptide conformations. For instance, Siemion and Picur (1988) investigated the conformational equilibria of N-acetylamino acid N'-methylamides, including Ser and His derivatives, in dimethyl sulfoxide solution (Siemion & Picur, 1988).

Biochemical Characterization

The biochemical characterization of proteins and peptides, containing amino acids like Tyr, Cys, and Trp, has been a focus of research. For example, Kanda, Goodman, Canfield, and Morgan (1974) determined the amino acid sequence of plasma prealbumin, which includes Tyr and Cys residues (Kanda et al., 1974). Also, McCormick, Griesmann, Huang, Lambert, and Lennon (1987) synthesized peptides containing Cys for studies related to acetylcholine receptor function (McCormick et al., 1987).

Amino Acid Analysis

Jin, Nagakura, Murofushi, Miyahara, and Toyo’oka (1998) developed a method for the total resolution of DL-amino acids, including Arg, Tyr, and Cys, for analytical purposes, using high-performance liquid chromatography (Jin et al., 1998).

Peptide Synthesis and Applications

The synthesis of peptides containing amino acids like Tyr, Cys, and Pro is also a significant application. Knight (1991) synthesized a peptide derivative with DL-amino acids for peptidase research (Knight, 1991).

Properties

IUPAC Name

4-[[1-[2-[[1-[2-[[2-[[24-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-32-(4-aminobutyl)-9-(3-carbamimidamidopropyl)-21-(hydroxymethyl)-3,6-bis[(4-hydroxyphenyl)methyl]-35,38-bis(1H-indol-3-ylmethyl)-12-(2-methylpropyl)-2,5,8,11,14,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,10,13,19,22,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-29-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H185N35O40S2.C2HF3O2/c1-72(2)50-93-122(198)157-91(21-11-45-147-141(144)145)120(196)159-94(51-75-26-34-82(181)35-27-75)123(199)165-100(53-77-30-38-84(183)39-31-77)137(213)173-46-13-23-108(173)134(210)164-97(56-80-61-150-89-19-8-6-17-87(80)89)126(202)161-96(55-79-60-149-88-18-7-5-16-86(79)88)125(201)156-90(20-9-10-44-142)121(197)170-106(131(207)172-118(73(3)179)136(212)167-101(54-78-32-40-85(184)41-33-78)138(214)174-47-14-25-110(174)135(211)166-102(59-117(193)194)139(215)175-48-12-22-107(175)132(208)158-92(42-43-115(189)190)119(195)153-65-113(187)152-64-112(186)151-63-111(143)185)70-218-217-69-105(130(206)169-104(68-178)140(216)176-49-15-24-109(176)133(209)163-93)171-127(203)98(57-81-62-146-71-154-81)162-129(205)103(67-177)168-124(200)95(52-76-28-36-83(182)37-29-76)160-128(204)99(58-116(191)192)155-114(188)66-148-74(4)180;3-2(4,5)1(6)7/h5-8,16-19,26-41,60-62,71-73,90-110,118,149-150,177-179,181-184H,9-15,20-25,42-59,63-70,142H2,1-4H3,(H2,143,185)(H,146,154)(H,148,180)(H,151,186)(H,152,187)(H,153,195)(H,155,188)(H,156,201)(H,157,198)(H,158,208)(H,159,196)(H,160,204)(H,161,202)(H,162,205)(H,163,209)(H,164,210)(H,165,199)(H,166,211)(H,167,212)(H,168,200)(H,169,206)(H,170,197)(H,171,203)(H,172,207)(H,189,190)(H,191,192)(H,193,194)(H4,144,145,147);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNRLFLIPDHJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C143H186F3N35O42S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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